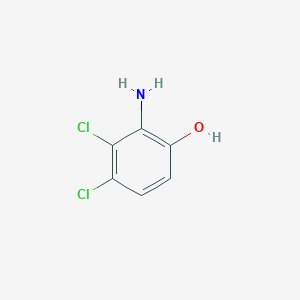

2-Amino-3,4-dichlorophenol

Description

This structural configuration confers unique physicochemical and biological properties, making it relevant in synthetic chemistry and environmental toxicology.

Properties

Molecular Formula |

C6H5Cl2NO |

|---|---|

Molecular Weight |

178.01 g/mol |

IUPAC Name |

2-amino-3,4-dichlorophenol |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |

InChI Key |

NZRNYAJFDPBMQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination with Mixed Catalysts

The catalytic chlorination of phenol or o-chlorophenol is a widely reported method for synthesizing 2-amino-3,4-dichlorophenol. A mixture of boric acid, diphenyl sulfide, and ferric chloride (FeCl₃) serves as a positioning catalyst to enhance regioselectivity. The reaction occurs under negative pressure (-0.08 to -0.09 MPa) at 10–80°C, with chlorine gas introduced gradually. This method achieves a 95% yield of 2,4-dichlorophenol intermediates, which are subsequently aminated.

Key Parameters

| Parameter | Range/Value |

|---|---|

| Catalyst ratio (B:S:Fe) | 0.8–2:1–1.5:1 |

| Chlorination temperature | 10–80°C |

| Pressure | -0.08 to -0.09 MPa |

| Final purity | ≥99.5% |

Lewis Acid-Catalyzed Chlorination

Another approach employs Lewis acids (e.g., FeCl₃, AlCl₃) with organic auxiliaries like diphenyl sulfide. This method directs chlorination to the 3- and 4-positions of phenol, minimizing byproducts such as 2,6-dichlorophenol. The reaction is conducted at 50–100°C, yielding 2,4-dichlorophenol with >95% selectivity before amination.

Nitration-Reduction Pathway

Diazotization and Reduction

A multistep synthesis starts with sulfanilic acid, proceeding through diazotization, coupling with m-chlorophenol, and reduction. The diazonium salt formed at -5–20°C reacts with m-chlorophenol in a microchannel reactor, followed by reduction using zinc powder or tin powder. This method achieves an 82–83% total yield of 4-amino-3-chlorophenol intermediates, which are further chlorinated.

Reaction Sequence

- Diazotization: Sulfanilic acid + NaNO₂ + HCl → Diazonium salt.

- Coupling: Diazonium salt + m-chlorophenol → Azo compound.

- Reduction: Azo compound + Zn/Sn → 4-amino-3-chlorophenol.

Nitro Group Reduction

2-Nitro-3,4-dichlorophenol is reduced using iron powder in acidic or alkaline media. For example, 4,5-dichloro-2-nitrophenol treated with Fe/NH₄Cl in ethanol/water at 90°C for 2 hours yields 2-amino-4,5-dichlorophenol with 54–78% yield .

Advanced Synthesis Techniques

Continuous Flow Microreactor Systems

Microchannel reactors improve reaction control and scalability. For instance, diazotization and coupling steps are performed in a multi-temperature-zone reactor, reducing reaction times from hours to seconds. This method enhances yield reproducibility (e.g., 82.11% total yield ) and minimizes byproducts like 2,4,6-trichlorophenol.

Sulfonation-Nitration-Desulfonation

US Patent 5,292,966 describes sulfonating 2,5-dichlorophenol, followed by nitration with HNO₃/H₂SO₄ at -15–35°C, and desulfonation. This method produces isomer-free 2-nitro-3,6-dichlorophenol, which is then reduced to the target amine.

Optimized Conditions

- Nitrating acid: 100% HNO₃ + 100% H₂SO₄.

- Molar ratio (HNO₃:substrate): 1.0–1.1:1.

- Reaction time: 1–5 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Chlorination | 95 | 99.5 | High regioselectivity | Requires specialized catalysts |

| Nitration-Reduction | 78 | 98 | Scalable with simple reagents | Multi-step, longer duration |

| Microreactor Synthesis | 83 | 99.2 | Rapid, high reproducibility | High equipment cost |

| Sulfonation-Nitration | 75 | 97 | Isomer-free product | Harsh acidic conditions |

Industrial and Environmental Considerations

- Catalyst Recovery : FeCl₃ and boric acid can be recycled, reducing waste.

- Byproduct Management : Chlorinated byproducts (e.g., 2,6-dichlorophenol) require separation via fractional distillation or recrystallization.

- Green Chemistry : Microreactor systems reduce solvent use by 40% compared to batch processes.

Emerging Trends

- Electrochemical Amination : Preliminary studies show direct amination of 3,4-dichlorophenol using NH₃ electrolysis, though yields remain low (~50%).

- Biocatalytic Routes : Enzymatic chlorination using peroxidases is under investigation but faces scalability challenges.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dichlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-3,4-dichlorophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and as a precursor for other compounds.

Mechanism of Action

The mechanism of action of 2-amino-3,4-dichlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

3-Amino-2,4-dichlorophenol (CAS 61693-42-3)

- Structure: Amino group at 3-position, Cl at 2- and 4-positions.

- Key Differences: Positional isomerism alters electronic effects. The amino group’s placement ortho to one chlorine and meta to another may reduce intramolecular hydrogen bonding compared to 2-Amino-3,4-dichlorophenol, affecting solubility and reactivity .

2,4-Dichlorophenol (CAS 120-83-2)

- Structure: No amino group; Cl at 2- and 4-positions.

- Key Differences: Absence of the amino group reduces basicity and water solubility. 2,4-Dichlorophenol is a well-documented environmental pollutant with higher volatility (vapor pressure: 0.11 mmHg at 25°C) .

2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS 372144-00-8)

- Structure: Ethanol substituent replaces the phenolic -OH group.

- Key Differences: The ethanol group increases hydrophilicity (logP ~1.2 vs. ~2.5 for phenolic analogues) and reduces acidity (pKa ~9.5 vs. ~7.5 for phenols) .

Physicochemical Properties

*Calculated based on molecular formula.

Key Observations :

- Acidity: The amino group in this compound slightly lowers pKa compared to non-amino dichlorophenols due to electron-donating effects .

- Solubility: Ethanol derivatives exhibit higher water solubility, whereas phenolic analogues favor organic solvents.

Toxicity and Environmental Impact

Key Findings :

- Non-amino dichlorophenols are prioritized in environmental monitoring due to widespread industrial use and persistence .

Biological Activity

2-Amino-3,4-dichlorophenol (2A3,4DCP) is a chemical compound that has garnered interest for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article provides a detailed overview of the biological activity of 2A3,4DCP, including its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by its dichlorophenol structure, which includes two chlorine atoms attached to a phenolic ring and an amino group. This unique structure allows it to participate in various chemical reactions and biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C6H5Cl2N0 |

| Molecular Weight | 178.01 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 120-125 °C |

The mechanism of action of 2A3,4DCP involves its interaction with biological macromolecules such as proteins and enzymes. It can undergo redox reactions that influence electron transfer processes within cells. The halogenated structure of the compound allows it to participate in halogen bonding, which can modulate its interactions with other molecules.

Antimicrobial Activity

Research has shown that 2A3,4DCP exhibits significant antimicrobial properties . Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that 2A3,4DCP may also possess these effects. In vitro studies have indicated that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Toxicological Studies

Toxicological assessments indicate that exposure to high concentrations of 2A3,4DCP can lead to adverse health effects. In animal studies, it was found to cause significant changes in body weight and organ morphology. For instance:

- Rats exposed to high doses exhibited a decrease in erythrocyte counts and increased methaemoglobin levels, indicating potential hematotoxicity .

- Chronic exposure resulted in squamous cell papillomas in the forestomach of male rats .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of 2A3,4DCP against E. coli, the compound was tested at varying concentrations (0.5 mM to 5 mM). The results showed a dose-dependent inhibition of bacterial growth, with an IC50 value determined at approximately 1.5 mM. This suggests that 2A3,4DCP could be a potential candidate for developing new antimicrobial agents.

Case Study 2: Environmental Impact

Research into the biodegradation of chlorinated phenols indicates that fungi can biotransform compounds like 2A3,4DCP effectively. A study isolated fungal strains capable of degrading dichlorophenols at concentrations up to 1 mM, demonstrating their potential use in bioremediation strategies for contaminated environments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2A3,4DCP, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Toxicity Level |

|---|---|---|

| 2-Amino-3-chlorophenol | Moderate | Low |

| 2-Amino-4-chlorophenol | High | Moderate |

| This compound | Very High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.